molecular formula C6H5BrO3S B1362303 Methyl 4-bromo-3-hydroxythiophene-2-carboxylate CAS No. 95201-93-7

Methyl 4-bromo-3-hydroxythiophene-2-carboxylate

Cat. No. B1362303
Key on ui cas rn: 95201-93-7
M. Wt: 237.07 g/mol
InChI Key: UFTXASQYKJFRKI-UHFFFAOYSA-N
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Patent
US06645918B1

Procedure details

To a solution of 31 g (0.2 mole) of methyl 3-hydroxy-2-thiophenecarboxylate in 400 milliliters (mL) of glacial acetic acid was added 31.3 g (0.2 mole) of Br2 over 45 minutes (min). After 16 hours (hr), another 31.3 g of Br2 was added over 6 hr and the reaction was stirred another 18 hr. The reaction mixture was poured into aqueous NaHSO3 and extracted with ether. The organic phase was separated, washed with water (2×300 mL), dried over MgSO4, filtered and concentrated to a viscous oil. This oil (47 g) was dissolved in 200 mL of methanol and after 48 hr at 15° C., 36 g (77%) of light pink crystals were collected by filtration. mp 79-80° C. 1H NMR (300 MHz, CDCl3): δ 9.8 (br, 1H); 7.4 (s, 1H); 3.9 (s, 3H). Anal. Calc'd for C6H5BrO3S: C, 30.04; H, 2.23; S, 13.52. Found: C, 30.04; H, 1.92; S, 14.01.
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
31.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]([O:9][CH3:10])=[O:8].[Br:11]Br.OS([O-])=O.[Na+]>C(O)(=O)C>[Br:11][C:6]1[C:2]([OH:1])=[C:3]([C:7]([O:9][CH3:10])=[O:8])[S:4][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
OC1=C(SC=C1)C(=O)OC
Name
Quantity
31.3 g
Type
reactant
Smiles
BrBr
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
31.3 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred another 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with water (2×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a viscous oil
DISSOLUTION
Type
DISSOLUTION
Details
This oil (47 g) was dissolved in 200 mL of methanol and after 48 hr at 15° C.
Duration
48 h
FILTRATION
Type
FILTRATION
Details
36 g (77%) of light pink crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC=1C(=C(SC1)C(=O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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